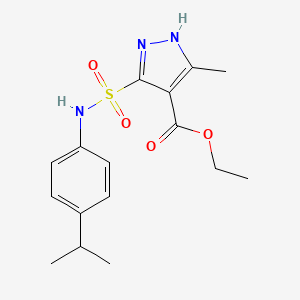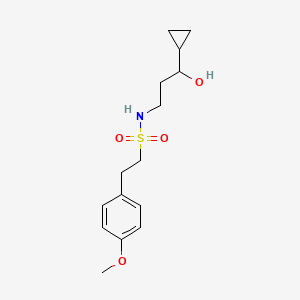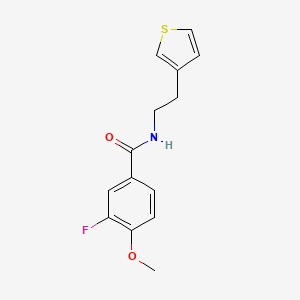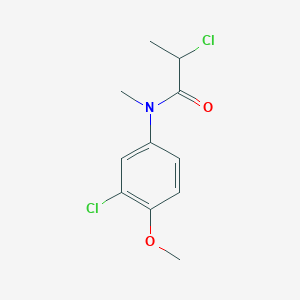
5-Chloro-2,4-diiodo-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,4-diiodo-aniline is a chemical compound with the molecular formula C6H4ClI2N . It has a molecular weight of 379.37 . The compound is used in various areas of research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with chlorine and iodine atoms, and an amine group . The InChI code for the compound is 1S/C6H4ClI2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 .Wissenschaftliche Forschungsanwendungen
Biocidal Applications : A study by Asaad et al. (1988) discusses the synthesis of compounds related to 5-Chloro-2,4-diiodo-aniline and their potential as biocides, with specific mention of molluscicidal and fungicidal activities Asaad et al., 1988.
Fluorescence Quenching Studies : Geethanjali et al. (2015) have explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols, which includes derivatives similar to this compound. This study could provide insights into the photophysical properties of such compounds Geethanjali et al., 2015.
Reductive Dehalogenation in Environmental Remediation : Kuhn and Suflita (1989) investigated the biological dehalogenation of chloroanilines in polluted aquifers, a process that could be relevant for environmental remediation involving this compound Kuhn & Suflita, 1989.
Synthesis and Characterization in Material Science : Kefi et al. (2007) described the chemical preparation and characterization of a new organic cation using a compound structurally related to this compound. This research is significant for the development of new materials Kefi et al., 2007.
Spectroscopic Analysis for Chemical Properties : Rai et al. (2006) conducted vibrational spectroscopic studies on chlorine substituted anilines, which can provide valuable data for understanding the molecular structure and behavior of this compound Rai et al., 2006.
Adsorption Studies for Environmental Applications : Słomkiewicz et al. (2017) measured the adsorption of chloro derivatives of aniline on halloysite adsorbents, highlighting its relevance in environmental science, particularly in the removal of toxic compounds from wastewater Słomkiewicz et al., 2017.
Wirkmechanismus
Target of Action
5-Chloro-2,4-diiodo-aniline is a chemical compound that belongs to the family of halogenated aromatic amines.
Mode of Action
. They can act as nucleophiles or electrophiles, enabling them to interact with a wide range of biological targets.
Biochemical Pathways
. They may influence enzyme activity, disrupt normal cellular processes, or even cause DNA damage under certain conditions.
Result of Action
. These could include enzyme inhibition, disruption of cellular processes, or induction of oxidative stress, among others.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These could include the pH of the environment, the presence of other chemicals, and temperature. For instance, certain conditions might enhance or inhibit the compound’s reactivity, thereby influencing its biological effects.
Eigenschaften
IUPAC Name |
5-chloro-2,4-diiodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClI2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUOBMRVDYRFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClI2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)

![ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2897573.png)
![N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2897575.png)
![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2897578.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride](/img/structure/B2897579.png)
![2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2897582.png)

![N-(4-chlorophenyl)-N'-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B2897584.png)



![N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2897590.png)

